molecular formula C23H21N3O2S2 B12150356 N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12150356
M. Wt: 435.6 g/mol
InChI Key: CVBMWHOFVXUVQK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Known for its use in flavoring and fragrance industries.

    Ethyl acetoacetate: Used in organic synthesis as a precursor for various compounds.

Uniqueness

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is unique due to its thienopyrimidine core, which imparts specific biological activities not commonly found in other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex heterocyclic compound that has attracted attention for its potential biological activities. This compound belongs to a class of thienopyrimidines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O2S, with a molecular weight of 358.47 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is linked to an ethoxyphenyl group and an acetamide moiety through a sulfur atom.

Property Details
Molecular FormulaC20H22N2O2S
Molecular Weight358.47 g/mol
IUPAC NameThis compound
InChI Key[To be determined]

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound may inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth.

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promising antimicrobial activity. Preliminary studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, molecular docking studies have indicated strong binding affinity to targets relevant to cancer and infectious diseases.

Case Studies

  • Cytotoxicity Assay : In a study involving human breast cancer cell lines (MCF-7), this compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Antibacterial Screening : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Properties

Molecular Formula

C23H21N3O2S2

Molecular Weight

435.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O2S2/c1-3-28-18-10-8-17(9-11-18)26-20(27)13-30-23-21-19(12-29-22(21)24-14-25-23)16-6-4-15(2)5-7-16/h4-12,14H,3,13H2,1-2H3,(H,26,27)

InChI Key

CVBMWHOFVXUVQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C

Origin of Product

United States

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